molecular formula C13H18N2O2 B14888275 4-(Acetamidomethyl)-N-isopropylbenzamide

4-(Acetamidomethyl)-N-isopropylbenzamide

Cat. No.: B14888275
M. Wt: 234.29 g/mol
InChI Key: KFGWSNCPYSGWGU-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetamidomethyl group attached to the benzene ring and an isopropyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetamidomethyl)-N-isopropylbenzamide typically involves the reaction of 4-(chloromethyl)benzamide with isopropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Acetamidomethyl)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidomethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Acetamidomethyl)-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(Acetamidomethyl)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl group can enhance the compound’s binding affinity by increasing hydrophobic interactions with the target protein. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

4-(Acetamidomethyl)-N-isopropylbenzamide can be compared with other benzamide derivatives, such as:

    4-(Chloromethyl)-N-isopropylbenzamide: Similar structure but with a chlorine atom instead of the acetamidomethyl group.

    4-(Acetamidomethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of the isopropyl group.

    4-(Acetamidomethyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of the isopropyl group.

Uniqueness: The presence of both the acetamidomethyl and isopropyl groups in this compound provides a unique combination of hydrogen bonding and hydrophobic interactions, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(acetamidomethyl)-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

KFGWSNCPYSGWGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)C

Origin of Product

United States

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